Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
An In-depth Technical Guide to Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug design, the ability to control a molecule's three-dimensional shape is paramount. Conformationally constrained scaffolds are invaluable tools, offering a pathway to enhanced potency, selectivity, and improved pharmacokinetic profiles. Methyl 2-(1-aminocyclopropyl)acetate hydrochloride emerges as a significant building block in this context. It represents a constrained, non-proteinogenic amino acid analog, embedding the unique steric and electronic properties of a cyclopropane ring.
This guide provides a comprehensive technical overview of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride, moving from its fundamental physicochemical properties to its synthesis and strategic applications in drug discovery. The narrative is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage this versatile chemical entity in their research and development programs. The core of its utility lies in the cyclopropylamine moiety, a privileged scaffold found in a range of biologically active compounds, including antidepressants and anticancer agents.[1][2] The strained three-membered ring not only imparts conformational rigidity but also acts as a bioisostere for other chemical groups, enhancing metabolic stability and receptor affinity.[3]
Part 1: Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is the bedrock of its application in synthesis and biological assays. The hydrochloride salt form of Methyl 2-(1-aminocyclopropyl)acetate enhances its stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and biological testing.[4]
Chemical and Physical Data Summary
The key identifying and physical properties of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(1-aminocyclopropyl)acetate;hydrochloride | [5] |
| CAS Number | 1040233-31-5 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 165.62 g/mol | [5][6] |
| Monoisotopic Mass | 165.0556563 Da | [5] |
| Physical State | Solid (Predicted) | N/A |
| Storage Conditions | -20°C for long-term storage | [7] |
Anticipated Spectroscopic Signature
While specific experimental spectra for this compound are not widely published in peer-reviewed literature, its structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of synthesized or purchased material.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. The cyclopropyl protons (CH₂) would appear as a complex multiplet in the highly shielded region of the spectrum, typically between 0.5-1.5 ppm, due to the ring's unique electronic environment. The methylene protons (CH₂) adjacent to the ester would likely resonate around 2.5-2.8 ppm as a singlet. The methyl ester protons (OCH₃) would present as a sharp singlet around 3.7 ppm. The amine protons (NH₃⁺) would be broad and could appear over a wide range, often downfield, and their signal may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for each carbon environment. The cyclopropyl CH₂ carbons would be found upfield, typically between 10-20 ppm. The quaternary cyclopropyl carbon attached to the amine group would be further downfield, around 30-40 ppm. The methylene carbon adjacent to the ester would be expected around 40-45 ppm. The methyl ester carbon (OCH₃) would appear around 52 ppm, and the carbonyl carbon (C=O) would be the most deshielded, appearing around 170-175 ppm.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands. A strong, broad band between 2500-3000 cm⁻¹ would indicate the N-H stretching of the ammonium salt. A sharp, strong absorption around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group. C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the primary ion observed would be the parent molecule without the hydrochloride counter-ion, [M-Cl]⁺, with an m/z value corresponding to the free base (C₆H₁₁NO₂), which is approximately 130.08.
Part 2: Synthesis and Purification Methodologies
The synthesis of aminocyclopropane derivatives is a well-established area of organic chemistry. While a specific, published protocol for Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is scarce, a reliable synthetic route can be designed based on known transformations of related compounds.
Proposed Retrosynthetic Pathway
A logical approach involves the cyclopropanation of a suitable α,β-unsaturated ester followed by functional group manipulation. The diagram below outlines a plausible synthetic workflow.
Caption: A proposed multi-step synthetic workflow for Methyl 2-(1-aminocyclopropyl)acetate hydrochloride.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous one.
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Step 1: Synthesis of Methyl 1-(ethoxycarbonyl)cyclopropane-1-carboxylate.
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To a solution of Rhodium(II) acetate dimer in dichloromethane, add a solution of methyl acrylate.
-
Slowly add ethyl diazoacetate dropwise at 0°C. The reaction progress can be monitored by TLC for the disappearance of the acrylate.
-
Causality: This is a classic metal-carbene catalyzed cyclopropanation. Rhodium catalysts are highly efficient for this transformation, and slow addition of the diazo compound is critical to control the reaction rate and prevent hazardous decomposition.
-
Upon completion, the catalyst is removed by filtration through a pad of silica gel. The solvent is evaporated under reduced pressure to yield the crude diester, which can be purified by vacuum distillation.
-
-
Step 2: Selective Hydrolysis.
-
Dissolve the resulting diester in a solution of potassium hydroxide in ethanol/water.
-
Stir at room temperature and monitor by TLC until one of the ester spots disappears. The ethyl ester is generally more labile to hydrolysis under these conditions than the methyl ester.
-
Causality: Selective hydrolysis is achieved due to the slightly different steric and electronic environments of the two ester groups. Careful control of stoichiometry and reaction time is key to maximizing the yield of the desired mono-acid.
-
Acidify the reaction mixture with cold HCl to precipitate the product, 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Filter, wash with cold water, and dry under vacuum.
-
-
Step 3: Curtius Rearrangement to Amine.
-
Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.
-
React the crude acid chloride with sodium azide in acetone to form the acyl azide.
-
Trustworthiness: This reaction is potentially hazardous and must be performed with appropriate safety precautions (blast shield, fume hood).
-
Gently heat the acyl azide solution. It will undergo rearrangement to an isocyanate.
-
Hydrolyze the isocyanate in situ by adding aqueous acid and heating to yield Methyl 1-aminocyclopropane-1-carboxylate.
-
-
Step 4: Arndt-Eistert Homologation.
-
The resulting amino ester must be protected (e.g., as a Boc-derivative) before proceeding.
-
The protected amino acid is converted to its acid chloride.
-
Reaction with diazomethane yields a diazoketone.
-
The Wolff rearrangement of the diazoketone, promoted by a silver catalyst in the presence of water, yields the one-carbon homologated carboxylic acid.
-
-
Step 5: Esterification and Salt Formation.
-
The homologated acid is esterified using methanol under acidic conditions (e.g., Fischer esterification).
-
The protecting group is removed (e.g., TFA for Boc).
-
The final product is isolated as the hydrochloride salt by dissolving the free amine in a suitable solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol.
-
-
Purification: The final product, Methyl 2-(1-aminocyclopropyl)acetate hydrochloride, can be purified by recrystallization from a solvent system such as ethanol/ether. Purity should be assessed by NMR, HPLC, and elemental analysis.
Part 3: Applications in Drug Discovery and Development
The true value of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is realized when it is incorporated into larger molecules to probe or modulate biological systems. Its rigid structure can lock a flexible ligand into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.
The Cyclopropylamine Scaffold in Approved Drugs
The cyclopropylamine motif is a key component in several FDA-approved drugs, demonstrating its clinical relevance.[8] This validates the pursuit of new chemical entities based on this scaffold.
| Drug Name | Therapeutic Class | Role of Cyclopropylamine Moiety |
| Tranylcypromine | Antidepressant | Irreversible inhibitor of monoamine oxidase (MAO). The strained ring contributes to its reactivity.[1] |
| Nelfinavir | Antiviral (HIV) | Part of the core structure, contributing to the overall conformation for protease inhibition. |
| Abacavir | Antiviral (HIV) | A carbocyclic nucleoside analog where the cyclopropyl group influences conformation.[9] |
| Trovafloxacin | Antibiotic | The cyclopropyl group is common in fluoroquinolone antibiotics, influencing DNA gyrase binding.[10] |
Logical Framework for Application
The incorporation of this building block can be guided by the following principles, which represent a logical, self-validating approach to lead optimization.
Caption: Logical workflow for utilizing constrained scaffolds in lead optimization.
Potential Mechanistic Roles
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Enzyme Inhibition: As a constrained amino acid, it can be used to synthesize peptide mimics or small molecules targeting enzyme active sites. For example, it could be incorporated into inhibitors of proteases, kinases, or metabolic enzymes. The cyclopropane ring can make favorable hydrophobic interactions with nonpolar pockets in an active site.
-
Receptor Modulation: In ligands for G-protein coupled receptors (GPCRs) or ion channels, fixing the spatial relationship between key pharmacophoric elements (e.g., an amine and a carbonyl) can dramatically improve selectivity between receptor subtypes. Derivatives of 1-aminocyclopropane-1-carboxylic acid have been studied for their affinity for the NMDA receptor complex, suggesting a potential role in neuroscience.[11][12]
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or double bonds, which can improve the pharmacokinetic profile of a drug candidate.[3]
Part 4: Safety and Handling
As with any chemical reagent, proper handling of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is essential.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term preservation of its integrity, storage at -20°C is recommended.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value is rooted in the principle of conformational constraint, allowing for the rational design of molecules with superior biological properties. By providing a rigid scaffold that mimics the geometry of amino acids, it enables the fine-tuning of ligand-receptor interactions and the enhancement of metabolic stability. A deep understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to effectively deploy this building block in the quest for novel and more effective therapeutics. Future research will likely focus on developing stereoselective syntheses and exploring its incorporation into a wider range of complex molecular architectures to address challenging biological targets.
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